2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Descripción
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a heterocyclic amide featuring a pyrazole ring substituted with amino and methyl groups, linked to a dimethylacetamide moiety. Its molecular formula is C₈H₁₄N₄O, with a molecular weight of 182.23 g/mol (CAS: 1260379-31-4) . Structural features include:
- A 3-amino-5-methylpyrazole core, enabling hydrogen bonding and π-π interactions.
Propiedades
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-6-4-7(9)10-12(6)5-8(13)11(2)3/h4H,5H2,1-3H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGANCVEFGPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure efficient production while maintaining the quality and consistency of the compound. Industrial production methods may also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Substitution Reactions
The amino group at the 3-position of the pyrazole ring undergoes nucleophilic substitution under specific conditions.
Key Reactions:
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives .
-
Acylation: Treatment with acetyl chloride in dichloromethane produces acetylated derivatives, confirmed by IR spectroscopy (disappearance of NH₂ stretching at ~3300 cm⁻¹) .
Example:
Reaction with 3-dimethylamino-1-(aryl)-2-propen-1-one in glacial acetic acid forms trisubstituted pyrazoles via substitution at the amino group .
Oxidation and Reduction
The amino and acetamide groups participate in redox reactions.
Oxidation:
-
The amino group oxidizes to nitro derivatives using H₂O₂ or KMnO₄ in acidic media.
-
The dimethylacetamide moiety can undergo oxidative decarbonylation in the presence of Cu catalysts, releasing dimethylamine .
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide carbonyl to a methylene group, forming 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylethylamine.
Condensation and Cycloaddition
The compound participates in cyclization and annulation reactions.
Condensation:
-
Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form Schiff bases, confirmed by a new C=N stretch at ~1600 cm⁻¹ in IR .
-
Condensation with heterocyclic acetonitriles in dioxane yields fused pyrazolo-pyrimidines .
Cycloaddition:
-
[3+2] Cycloaddition with nitrile imines generates thiadiazines, which rearrange to trifluoromethylpyrazoles under acidic conditions .
Functional Group Transformations
Amide Hydrolysis:
-
Hydrolysis with 6M HCl at reflux produces 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid, verified by LC-MS.
Amination:
-
Reacts with hydroxylamine in ethanol to form hydroxamic acid derivatives, characterized by NMR (δ 9.2 ppm for NHOH) .
Table 2: Spectral Data for Reaction Products
| Product | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Citation |
|---|---|---|---|
| Acetylated derivative | 1680 (C=O), 1600 (C=N) | 2.35 (s, 3H, CH₃CO) | |
| Trifluoromethylpyrazole | 1130 (C-F) | 7.45 (s, 1H, pyrazole H) | |
| Schiff base | 1595 (C=N) | 8.25 (s, 1H, CH=N) |
Mechanistic Insights
Aplicaciones Científicas De Investigación
2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers or coatings, and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs sharing pyrazole, acetamide, or heterocyclic motifs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The pyrimidine derivative () replaces the pyrazole with a six-membered pyrimidine ring, likely enhancing planarity and altering solubility. Its synthesis involves haloformate-mediated coupling, differing from the DCC-based amidation used for thiazole analogs .
Pharmacological Relevance: While direct activity data for the target compound are absent, 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DrugBank DB08583) shares a dimethylacetamide group and pyrazole core.
Synthetic Accessibility :
- The target compound’s discontinuation () contrasts with the pyrimidine derivative’s patented synthesis (), suggesting scalability challenges or niche applications.
Safety Considerations :
- All dimethylacetamide-containing compounds may face percutaneous absorption risks, necessitating biological monitoring in industrial settings .
Actividad Biológica
2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, particularly in the context of anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this compound based on recent studies, including case studies and research findings.
Chemical Structure and Properties
The molecular formula for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide is . Its structure can be represented as follows:
Biological Activity Overview
Research has indicated that pyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide, possess a range of biological activities:
1. Anticancer Activity
Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds may be effective in cancer therapy .
2. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been investigated. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling . This inhibition can lead to reduced production of pro-inflammatory mediators.
3. Antibacterial Properties
Some research indicates that pyrazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers evaluated the anticancer properties of various pyrazole derivatives, including 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide. The compound was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating significant cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory effects was conducted using animal models. The compound was administered to mice with induced inflammation. Results showed a marked reduction in paw edema compared to control groups, supporting its potential as an anti-inflammatory agent .
Case Study 3: Antibacterial Efficacy
A series of tests against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that it could serve as a lead compound for developing new antibacterial agents .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide?
A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often functionalized using chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) and solvents like dichloromethane or acetonitrile . The reaction conditions (room temperature, 1–2 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to chloroacetyl chloride) are critical for yield optimization. Post-synthesis, the product is purified via column chromatography (Rf ~0.31 in methylene dichloride/methanol) .
Q. Q2. How are structural and purity validations performed for this compound?
A: Characterization involves:
- Elemental analysis (e.g., C: 62.84% theoretical vs. 63.19% observed) .
- ¹H-NMR to confirm substitution patterns (e.g., NH peaks at δ 10–12 ppm, pyrazole protons at δ 6–8 ppm) .
- TLC for monitoring reaction progress and purity .
Discrepancies in elemental analysis may arise from hygroscopic intermediates or incomplete drying, necessitating repeated measurements under controlled humidity .
Advanced Synthetic Optimization
Q. Q3. What strategies improve reaction yields for derivatives of this compound?
A: Yield optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the pyrazole nitrogen .
- Base strength : K₂CO₃ or triethylamine facilitates deprotonation without side reactions .
- Temperature control : Stirring at 0–5°C minimizes thermal decomposition of intermediates .
For example, substituting dichloromethane with DMF increased yields from 56% to 90% in analogous acetamide syntheses .
Q. Q4. How can spectral data contradictions (e.g., NMR vs. elemental analysis) be resolved?
A: Contradictions arise from:
- Isomeric mixtures : Use 2D NMR (COSY, HSQC) to distinguish regioisomers .
- Hydrate formation : Dry samples under vacuum (40°C, 24 hrs) and re-run elemental analysis .
- Impurity masking : LC-MS or HPLC (C18 column, methanol/water gradient) identifies co-eluting impurities .
Biological Activity and Mechanism
Q. Q5. What methodologies assess the biological activity of this compound?
A: Common assays include:
- Enzyme inhibition : Measure IC₅₀ values via kinetic assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation at 48 hrs) .
- Molecular docking : AutoDock Vina predicts binding affinities to targets like cyclooxygenase-2 (PDB: 5KIR) .
Q. Q6. How do structural modifications influence bioactivity?
A: Substituent effects are studied via:
- SAR (Structure-Activity Relationship) : Adding electron-withdrawing groups (e.g., -NO₂) enhances antimicrobial activity by ~30% .
- Heterocyclic fusion : Thiophene or thiadiazole rings improve pharmacokinetic properties (e.g., logP reduction from 2.1 to 1.7) .
- Amino group protection : Boc-protected analogs show higher metabolic stability in liver microsome assays .
Computational and Analytical Approaches
Q. Q7. What computational tools predict the reactivity of this compound?
A: Key tools include:
- DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to assess nucleophilic sites .
- Hirshfeld surface analysis (CrystalExplorer): Visualizes intermolecular interactions influencing crystal packing .
- ADMET prediction (SwissADME): Estimates bioavailability (%ABS >60) and CYP450 inhibition risks .
Q. Q8. How are reaction intermediates characterized in silico?
A: LC-MS coupled with molecular networking (GNPS platform) maps reaction pathways. For example, intermediates with m/z 187.63 (M+H⁺) correspond to chloroacetamide adducts .
Contradictory Data and Troubleshooting
Q. Q9. How to address discrepancies in biological assay results across studies?
A: Discrepancies may stem from:
Q. Q10. What causes low reproducibility in synthetic protocols?
A: Common issues include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
